molecular formula C11H18N2O B13002848 1-Amino-3-(phenethylamino)propan-2-ol

1-Amino-3-(phenethylamino)propan-2-ol

Cat. No.: B13002848
M. Wt: 194.27 g/mol
InChI Key: AXDFSDRNUWNIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(phenethylamino)propan-2-ol is an organic compound with the molecular formula C11H18N2O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the carbon chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(phenethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with an epoxide, such as glycidol, under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(phenethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

1-Amino-3-(phenethylamino)propan-2-ol is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(phenethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: Another amino alcohol with a simpler structure, lacking the phenethyl group.

    Phenethylamine: A related compound with a similar phenethyl group but without the hydroxyl group.

Uniqueness

1-Amino-3-(phenethylamino)propan-2-ol is unique due to the presence of both the phenethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler or less functionalized compounds.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-amino-3-(2-phenylethylamino)propan-2-ol

InChI

InChI=1S/C11H18N2O/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9,12H2

InChI Key

AXDFSDRNUWNIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.